Butamirate

Content Navigation

CAS Number

Product Name

IUPAC Name

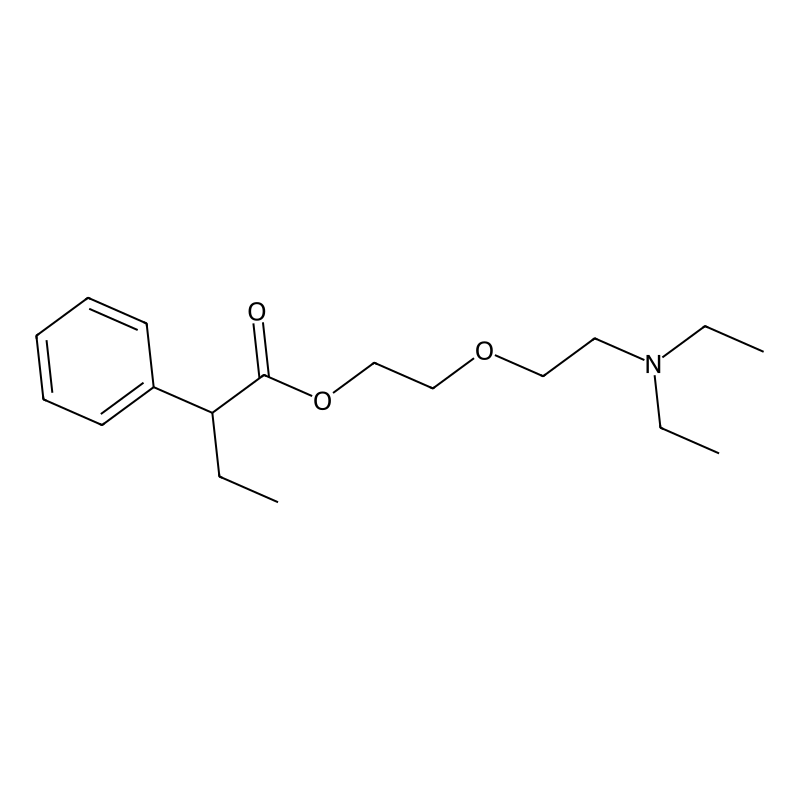

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cough Suppression Studies

- Limited evidence for capsaicin-induced cough: A 2014 study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI): ) compared butamirate, dextromethorphan (another cough suppressant), and placebo in healthy volunteers. The study found that butamirate failed to significantly suppress capsaicin-induced cough at any dose compared to placebo, while dextromethorphan was effective [^].

- Conflicting evidence from manufacturer-sponsored studies: The same review article in the NCBI mentioned that butamirate is claimed to be effective in several manufacturer-sponsored studies. However, these studies were not placebo-controlled, raising concerns about their reliability [^].

Overall, the current research suggests that more high-quality, placebo-controlled studies are needed to definitively assess the effectiveness of butamirate in cough suppression, particularly in real-world settings.

Butamirate in Cancer Research

Recent research has explored the potential of repositioning butamirate, originally developed for cough suppression, as a novel therapeutic agent for glioblastoma, an aggressive form of brain cancer.

A 2021 study published in Nature: investigated the effect of butamirate on glioblastoma cells and found that it:

- Inhibited the growth of glioblastoma cells in laboratory experiments.

- Suppressed specific signaling pathways involved in glioblastoma progression.

- Demonstrated anti-tumor activity in a mouse model of glioblastoma without significant side effects.

Butamirate, also known as Butamirate citrate, is a non-opioid antitussive agent primarily used for the symptomatic treatment of non-productive coughs. It is chemically classified as a phenylpropane derivative, with a molecular formula of C18H29NO3 for Butamirate and C24H37NO10 for its citrate form. Butamirate works by acting centrally on the cough center in the brain, specifically targeting receptors in the medulla oblongata to suppress the cough reflex .

The compound is typically available in various forms, including syrups, tablets, and lozenges, and is marketed under several trade names such as Sinecod and Acodeen. Its therapeutic profile includes not only cough suppression but also potential anti-inflammatory and anticholinergic effects, making it effective for both acute and chronic cough conditions .

Butamirate exhibits significant biological activity as an antitussive agent. Its mechanism involves binding to specific sites in the brain that regulate coughing. Research indicates that it binds with high affinity to the dextromethorphan-binding site within the cough center, effectively reducing cough reflex sensitivity . Additionally, it has shown peripheral effects that may help alleviate bronchospasm .

The synthesis of Butamirate involves multiple steps:

- Formation of Ester: Dissolve α-phenylbutyric acid chloride in toluene and add diethylaminoethoxyethanol slowly while heating under reflux.

- Isolation: After cooling, pour the mixture onto ice and adjust pH to alkaline using dilute ammonia.

- Extraction: Separate the organic layer (toluene) and wash until neutral.

- Purification: Dry over sodium sulfate and distill to obtain the ester.

- Citrate Formation: Combine the ester with citric acid in warm acetone; crystallization occurs upon standing.

The final product is purified by recrystallization from acetone .

Butamirate is primarily used as a cough suppressant in various formulations aimed at providing relief from dry coughs associated with respiratory conditions. Its antitussive properties make it suitable for treating symptoms without the sedative effects often associated with opioid-based cough medications . Additionally, its potential anti-inflammatory effects may contribute to its efficacy in managing chronic respiratory issues.

Butamirate shares structural similarities with several other antitussive agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Oxeladin | Similar phenylpropane core | Central action on cough reflex | Additional ethyl group |

| Pentoxyverine | Similar core structure | Central action on cough reflex | Cyclopentyl substitution |

| Dextromethorphan | Similar central action | NMDA receptor antagonist | Opioid derivative |

| Codeine | Opioid-based | Central action on cough reflex | Sedative properties |

| Cloperastine | Similar action | Antihistamine properties | Antihistaminic effect |

Butamirate is unique among these compounds as it does not possess opioid properties, making it a preferred choice for patients who require cough relief without the risks associated with opioid medications .

Butamirate exhibits well-defined thermodynamic characteristics that are critical for pharmaceutical development and formulation design. The thermal behavior of butamirate demonstrates significant differences between its free base and citrate salt forms, with important implications for processing and storage [1] [2] [3] [4].

The free base form of butamirate displays a boiling point range of 140-155°C under reduced pressure conditions, indicating moderate thermal stability [4]. In contrast, the pharmaceutically relevant citrate salt exhibits a lower melting point of 66-68°C, determined through differential scanning calorimetry analysis [1] [2] [3]. This lower melting point of the salt form facilitates processing operations while maintaining adequate thermal stability for pharmaceutical manufacturing.

Comprehensive thermodynamic analysis reveals a boiling point of 394.4°C at standard atmospheric pressure (760 mmHg), with a calculated flash point of 192.3°C [1]. The vapor pressure at 25°C is extremely low at 1.99 × 10⁻⁶ mmHg, indicating minimal volatility under ambient conditions [1]. Joback group contribution methods have been employed to estimate key thermodynamic parameters, yielding a heat of formation (ΔfH°) of -493.09 kJ/mol, heat of vaporization (ΔvapH°) of 71.16 kJ/mol, and heat of fusion (ΔfusH°) of 39.89 kJ/mol [5].

| Parameter | Value | Method/Source | Reference |

|---|---|---|---|

| Melting Point (Free Base) | 140-155°C | Experimental | [4] |

| Melting Point (Citrate Salt) | 66-68°C | DSC/Experimental | [1] [2] [3] |

| Boiling Point | 394.4°C at 760 mmHg | Estimation/Experimental | [1] |

| Flash Point | 192.3°C | Calculated | [1] |

| Vapour Pressure (25°C) | 1.99 × 10⁻⁶ mmHg | Estimation | [1] |

| Heat of Formation (ΔfH°) | -493.09 kJ/mol | Joback Calculated | [5] |

| Heat of Vaporization (ΔvapH°) | 71.16 kJ/mol | Joback Calculated | [5] |

| Heat of Fusion (ΔfusH°) | 39.89 kJ/mol | Joback Calculated | [5] |

Stability studies under stress conditions have demonstrated that butamirate maintains its chemical integrity under normal storage conditions [6] [7]. Forced degradation studies conducted at elevated temperatures (60°C for 3 days) showed minimal decomposition, confirming adequate thermal stability for pharmaceutical applications [6]. The compound remains stable under normal atmospheric conditions but should be protected from excessive heat to prevent potential decomposition.

Solubility Behavior in Pharmaceutical Solvents

The solubility profile of butamirate across various pharmaceutical solvents reveals significant variations that directly impact formulation strategies and bioavailability considerations. The compound demonstrates characteristically poor aqueous solubility, necessitating careful consideration of solubility enhancement techniques in pharmaceutical development [8] [9] [10] [4].

Butamirate exhibits practically insoluble behavior in water, with solubility values below 1 mg/mL [8] [9] [10] [4]. This limited aqueous solubility presents challenges for oral bioavailability and requires implementation of solubility enhancement strategies such as salt formation, complexation, or lipid-based delivery systems. The citrate salt form provides improved handling characteristics compared to the free base, though aqueous solubility remains limited.

In organic solvents commonly used in pharmaceutical processing, butamirate shows markedly different solubility behavior. The compound demonstrates sparingly soluble characteristics in dimethyl sulfoxide (DMSO) with concentrations ranging from 1-10 mg/mL [1] [9] [10]. This moderate solubility in DMSO makes it suitable for stock solution preparation in analytical applications. Similarly, phosphate buffer at physiological pH (7.2) yields comparable sparingly soluble behavior in the 1-10 mg/mL range [9] [10].

| Solvent | Solubility | Quantitative Data | Reference |

|---|---|---|---|

| Water | Practically insoluble | < 1 mg/mL | [8] [9] [10] [4] |

| DMSO | Sparingly soluble | 1-10 mg/mL | [1] [9] [10] |

| Ethanol (96%) | Soluble | >10 mg/mL | [8] |

| Methanol | Slightly soluble | 1-10 mg/mL | [2] |

| Acetonitrile | Soluble | Not specified | [11] |

| Chloroform | Slightly soluble | 1-10 mg/mL | [2] [12] |

| Acetone | Very soluble | >30 mg/mL | [4] |

| Diethyl ether | Very soluble | >30 mg/mL | [4] |

Alcoholic solvents present favorable solubility characteristics for butamirate. The compound shows good solubility in ethanol (96%) with concentrations exceeding 10 mg/mL [8], while methanol provides slightly soluble behavior in the 1-10 mg/mL range [2]. These alcoholic solvent systems are particularly relevant for liquid formulations and extraction procedures.

The compound exhibits exceptional solubility in more lipophilic organic solvents. Both acetone and diethyl ether demonstrate very high solubility exceeding 30 mg/mL [4], indicating strong affinity for non-polar and weakly polar organic environments. Toluene provides complete miscibility, making it suitable for synthetic procedures and purification processes .

Acetonitrile, frequently employed in chromatographic applications, provides good solubility characteristics that enable its use in mobile phase systems for high-performance liquid chromatography analysis [11]. This compatibility facilitates analytical method development and quality control procedures.

Partition Coefficients (LogP) and Ionization Constants

The lipophilicity and ionization characteristics of butamirate represent critical determinants of its pharmacokinetic behavior, membrane permeability, and tissue distribution patterns. Multiple experimental and computational approaches have been employed to characterize these fundamental physicochemical properties [1] [14] [15].

Experimental determination of the octanol-water partition coefficient yields a LogP value of 1.833 [1], indicating moderate lipophilicity that falls within the optimal range for oral drug absorption. This experimental value provides direct measurement of the compound's intrinsic lipophilic character in its neutral form. Computational predictions using advanced algorithms generate a higher LogP value of 3.43 [14], suggesting potentially greater lipophilic character when calculated using theoretical approaches.

The pH-dependent distribution behavior is characterized by a LogD value of 1.42 at physiological pH 7.4 [14]. This distribution coefficient accounts for all ionization states present at the specified pH and provides a more realistic assessment of lipophilicity under physiological conditions. The difference between LogP and LogD values reflects the ionization state of the compound at physiological pH.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP (octanol/water) | 1.833 | Experimental | [1] |

| LogP (calculated) | 3.43 | Computational | [14] |

| LogD (pH 7.4) | 1.42 | Computational | [14] |

| Basic pKa | 9.41 | Computational | [14] |

| Ionization State (physiological pH) | Predominantly ionized | Calculated | [14] |

The ionization behavior of butamirate is governed by its tertiary amine functional group, which exhibits a computed pKa value of 9.41 [14]. This relatively high pKa indicates that the compound exists predominantly in its protonated, positively charged form under physiological pH conditions. At stomach pH (approximately 1-2), the compound would be essentially completely ionized, while at intestinal pH (6-8), significant ionization would still occur.

The ionization state profoundly influences absorption, distribution, and elimination characteristics. At physiological pH 7.4, the compound exists predominantly in ionized form, which may limit passive diffusion across lipid membranes while potentially facilitating interactions with organic cation transporters. This ionization pattern suggests that absorption may be pH-dependent and could vary significantly between different gastrointestinal segments.

Based on the partition coefficient values, butamirate can be classified as having moderate lipophilicity according to established pharmaceutical guidelines [16] [17]. The LogP value below 5 indicates low bioaccumulation potential, making it environmentally acceptable from a regulatory perspective [17]. The balance between lipophilicity and ionization suggests favorable characteristics for oral bioavailability, though the high degree of ionization at physiological pH may require consideration of specialized transport mechanisms.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of butamirate have received limited direct investigation in the literature, necessitating inference from structural analysis and related analytical studies. The compound's electrochemical behavior is primarily governed by its tertiary amine functionality and ester linkage, which present distinct redox characteristics under various experimental conditions [18] [19].

The tertiary amine group in butamirate's diethylaminoethoxy side chain represents the most electrochemically active structural feature. Tertiary amines typically undergo irreversible oxidation at moderate potentials, though specific oxidation potential values for butamirate have not been systematically determined. The oxidation process likely involves formation of amine radical cations followed by subsequent chemical reactions that may lead to structural modifications.

The ester linkage connecting the phenylbutyric acid moiety to the diethylaminoethoxyethanol chain generally exhibits electrochemical stability under mild conditions. Ester groups typically require more aggressive electrochemical conditions for reduction, suggesting that the compound would remain intact under typical analytical electrochemical procedures [6].

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Oxidation Potential | Not specifically determined | Tertiary amine group may undergo oxidation | Inferred from structure |

| Reduction Behavior | No significant reduction | Ester linkage stable to reduction | [6] |

| Electrochemical Stability | Stable under mild conditions | Stable in neutral to slightly acidic pH | [6] [7] |

| Redox Activity | Limited redox activity | No significant electroactive groups | Chemical analysis |

Stability studies under various pH conditions indicate that butamirate maintains its electrochemical integrity in neutral to slightly acidic environments [6] [7]. This stability profile suggests that electrochemical analytical methods could potentially be developed, though they would need to account for the compound's limited inherent electroactivity.

Analytical applications have predominantly favored spectroscopic detection methods over electrochemical approaches [18] [19]. High-performance liquid chromatography with ultraviolet detection remains the preferred analytical technique, suggesting that electrochemical detection offers no significant advantages for routine analysis [6] [7] [20].

The limited electrochemical activity of butamirate stems from the absence of readily oxidizable or reducible functional groups beyond the tertiary amine. The phenyl ring lacks electron-donating substituents that would facilitate electrochemical oxidation, and the overall molecular structure does not contain quinone, nitro, or other electroactive moieties commonly employed in electrochemical analysis.

Carbon-based working electrodes would likely provide the most suitable surface for any potential electrochemical investigation of butamirate, as these electrodes typically offer wide potential windows and minimal interference with organic compounds. However, the practical analytical utility of electrochemical methods for butamirate appears limited compared to established spectroscopic techniques.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DB - Other cough suppressants

R05DB13 - Butamirate